molecular formula C8H13NOS B056056 (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL CAS No. 116539-57-2

(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Cat. No. B056056
M. Wt: 171.26 g/mol
InChI Key: YEJVVFOJMOHFRL-SSDOTTSWSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 292.0±25.0 °C and its density is predicted to be 1.127±0.06 g/cm3 . Its pKa is predicted to be 15.54±0.10 .

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications : This compound is an important intermediate in the synthesis of the antidepressant drug R-Duloxetine. Different synthesis methods have been explored for this compound, highlighting its significance in pharmaceutical manufacturing (吴佳佳 et al., 2017).

  • Study of Cathinones : Cathinones, which are closely related to this compound, have been characterized by various spectroscopic methods. This research aids in understanding the properties and behaviors of substances within the same chemical family (J. Nycz et al., 2011).

  • Development of Intravenous Anesthetics : Research has been conducted on derivatives of this compound as potential intravenous anesthetics. This demonstrates its relevance in exploring new anesthetic agents (J. Stenlake et al., 1989).

  • Synthesis of Bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes : This research involved synthesizing and studying the properties of compounds using thiophene-2-ylmethyl derivatives. It highlights the versatility of the thiophene moiety in chemical synthesis (O. A. Suhak et al., 2018).

  • Identification of New Psychoactive Substances : The compound's structural relatives have been identified and characterized as new psychoactive substances, demonstrating its relevance in forensic science (Zhenhua Qian et al., 2017).

  • Research on KOR Antagonists : Studies on derivatives of this compound have contributed to the development of novel κ-opioid receptor antagonists, showing its potential in treating depression and addiction disorders (S. Grimwood et al., 2011).

  • Anticancer Activity of Thiophene Derivatives : Research has been conducted on thiophene-2-carboxaldehyde derivatives for their anticancer activities, showcasing the biomedical applications of thiophene-related compounds (M. Shareef et al., 2016).

  • Resolution of Key Intermediates for Duloxetine : Studies have focused on the resolution of racemic mixtures of similar compounds for use in the synthesis of Duloxetine, an antidepressant, which underscores the importance of stereochemistry in pharmaceutical synthesis (K. Sakai et al., 2003).

properties

IUPAC Name

(1R)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVVFOJMOHFRL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151423
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

CAS RN

116539-57-2
Record name (αR)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116539-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116539-57-2
Source European Chemicals Agency (ECHA)
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Record name 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA6LX0L39E
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Synthesis routes and methods I

Procedure details

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COCNCCC(O)c1cccs1
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Synthesis routes and methods II

Procedure details

To a mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.3 g, 50 mmol) and ethanol (35 mL) at 4° C. sodium hydroxide (4.0 g of a 50% aqueous solution) was added in about 5 minutes. Afterwards, neat sodium borhydride (0.95 g, 25 mmol, 1.0 eq) was added in several portions in about 30 minutes. At the end of the addition, the suspension was stirred for 4 h at the same temperature, then acetone (10.0 mL) was added dropwise in 5 minutes and the mixture was stirred for 10 additional minutes. Water (20 mL) was then added. Afterwards, the mixture was concentrated about 5 times under vacuum and the residue was extracted with tert-butyl methyl ether (2×20 mL). The collected organic phases were finally concentrated under vacuum affording an orange oil which crystallised spontaneously after a few hours. Finally, an orange solid was obtained (7.2 g, 84% yield). This compound can then be used without further purification.
Quantity
10.3 g
Type
reactant
Reaction Step One
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35 mL
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
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aqueous solution
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20 mL
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10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Wang, X Liu, G Zhao - Tetrahedron: Asymmetry, 2005 - Elsevier
Enantioselective reduction of β-keto nitriles to optically active 1,3-amino alcohols has been carried out in one step using an excess of borane–dimethyl sulfide complex as a reductant …
Number of citations: 77 www.sciencedirect.com
A Kamal, MS Malik, AA Shaik, S Azeeza - Journal of Molecular Catalysis B …, 2009 - Elsevier
A simple and efficient method for the synthesis of optically active γ-azidoalcohols is described. The lipase catalyzed kinetic resolutions of acetates of γ-azidoalcohols in aqueous as well …
Number of citations: 36 www.sciencedirect.com
M Panunzio, E Tamanini, E Bandini, E Campana… - Tetrahedron, 2006 - Elsevier
The synthesis of 5-phenylthio-1,3-oxazinan-4-ones, through a hetero Diels–Alder strategy, is described. The cycloadducts thus prepared have been shown to be useful intermediates for …
Number of citations: 25 www.sciencedirect.com

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